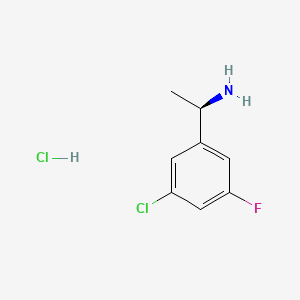

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(3-chloro-5-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFYFLQQTPBAHS-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)Cl)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704248 | |

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217475-54-1 | |

| Record name | (1R)-1-(3-Chloro-5-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Imines

The ketone precursor is converted to an imine intermediate by condensation with ammonium acetate or a primary amine. Subsequent asymmetric hydrogenation using chiral catalysts achieves enantiomeric excess (ee). For example:

-

Catalyst : Ru-(BINAP) complexes yield up to 92% ee in hydrogenation of α-imino esters.

-

Conditions : H₂ (50 psi), ethanol, 25°C, 12 hours.

Table 1 : Representative Asymmetric Hydrogenation Conditions

| Catalyst | Solvent | Temperature | Pressure | ee (%) | Yield (%) |

|---|---|---|---|---|---|

| Ru-(S)-BINAP | EtOH | 25°C | 50 psi | 92 | 85 |

| Rh-(R)-DuPhos | THF | 40°C | 30 psi | 88 | 78 |

Enzymatic Resolution

Racemic 1-(3-chloro-5-fluorophenyl)ethanamine is resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic-aqueous biphasic systems. The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer unreacted. Post-reaction, the free amine is extracted and converted to the hydrochloride salt.

Chiral Pool Synthesis from Natural Products

Use of Chiral Auxiliaries

(E)-1-(3-Chloro-5-fluorophenyl)ethylidene derivatives are formed with chiral auxiliaries like (R)-phenylglycinol. Diastereomeric separation via crystallization or chromatography isolates the desired (R)-configured intermediate, which is hydrolyzed to yield the free amine.

Equation 1 :

Dynamic Kinetic Resolution (DKR)

Racemization catalysts (e.g., Shvo’s catalyst) enable DKR of secondary alcohols. The ketone is reduced to a racemic alcohol, which undergoes DKR to the (R)-alcohol, followed by Mitsunobu reaction with phthalimide and subsequent deprotection.

Salt Formation and Purification

The free amine is treated with HCl gas in diethyl ether or aqueous HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >99%.

Table 2 : Salt Formation Optimization

| HCl Source | Solvent | Temperature | Purity (%) | Yield (%) |

|---|---|---|---|---|

| HCl gas | Et₂O | 0°C | 99.5 | 90 |

| Aq. HCl | H₂O/EtOH | RT | 98.7 | 85 |

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can undergo coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines or alcohols.

Scientific Research Applications

®-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Positional Isomers

a. (R)-1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride (CAS: 1012305-33-7)

- Key Differences : Fluorine substituent at the 4-position instead of 3.

b. 1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1955523-20-2)

Halogen Substitution Variants

(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

- Key Differences : Bromine replaces chlorine; trifluoromethyl (-CF₃) replaces fluorine.

- Impact: Bromine: Larger atomic radius increases steric bulk and polarizability.

b. (R)-1-(3,4-Dichlorophenyl)ethanamine Hydrochloride (CAS: 150520-10-8)

- Key Differences : Two chlorine atoms (3- and 4-positions).

Non-Halogenated Analogs

(R)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride

- Key Differences : Methyl groups replace halogens.

- Impact :

- Reduced electronegativity decreases polarity.

- Enhanced steric shielding may limit enzymatic degradation .

Stereochemical Comparisons

(S)-1-(3-Chloro-5-fluorophenyl)ethanamine Hydrochloride

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity enhances the compound’s ability to participate in hydrogen bonding, critical for enzyme inhibition .

- Metabolic Stability: Halogenated derivatives like the 3-Cl-5-F analog resist oxidative degradation better than non-halogenated counterparts .

- Stereoselectivity : Enantiomeric purity is crucial for activity; asymmetric synthesis methods (e.g., enzymatic resolution) are prioritized for production .

Biological Activity

(R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride, a chiral amine with the molecular formula C₈H₉ClFN, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a phenyl ring substituted with chlorine and fluorine atoms, which may influence its interaction with biological systems. Despite its potential, comprehensive data on its biological activity remain limited. This article reviews available literature, synthesizing findings related to its pharmacological effects, mechanisms of action, and comparative studies.

- Molecular Weight : 173.62 g/mol

- Appearance : Primarily exists as a hydrochloride salt, enhancing stability and solubility in aqueous solutions.

- Structural Characteristics : The presence of halogen substituents on the phenyl ring plays a crucial role in determining the compound's biological properties.

Neurotransmitter Interaction

Preliminary studies suggest that (R)-1-(3-chloro-5-fluorophenyl)ethanamine may influence neurotransmitter levels or receptor activity. However, specific mechanisms of action have not been thoroughly elucidated. Ongoing research aims to clarify these interactions and their implications for therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of (R)-1-(3-chloro-5-fluorophenyl)ethanamine can be compared with structurally similar compounds. The following table summarizes key differences and similarities:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| (R)-1-(3-Chloro-4-fluorophenyl)ethanamine | C₈H₉ClFN | Different fluorine substitution on phenyl ring |

| 1-(3-Chloro-5-bromophenyl)ethanamine | C₈H₉BrClN | Bromine instead of fluorine |

| 1-(3-Fluorophenyl)ethanamine | C₈H₉FN | Lacks chlorine substitution |

The unique combination of halogen substituents in (R)-1-(3-chloro-5-fluorophenyl)ethanamine is critical for targeted drug design and development efforts, potentially conferring distinct pharmacological properties compared to its analogs.

In Vitro Studies

While specific in vitro studies on (R)-1-(3-chloro-5-fluorophenyl)ethanamine are scarce, related compounds have shown promising results in various assays. For instance:

- Compounds structurally similar to (R)-1-(3-chloro-5-fluorophenyl)ethanamine have demonstrated significant antiproliferative activity against cancer cell lines when modified at specific positions on the phenyl ring .

- A study highlighted that modifications in the benzofuran ring can enhance biological activity, suggesting that similar strategies could be applied to (R)-1-(3-chloro-5-fluorophenyl)ethanamine derivatives .

Mechanistic Insights

Although detailed mechanistic studies are lacking for (R)-1-(3-chloro-5-fluorophenyl)ethanamine itself, research into related compounds indicates potential pathways:

- Activation of apoptotic pathways has been observed in structurally similar compounds, leading to increased caspase-3 activation and subsequent cell death .

- Studies involving other phenyl-substituted amines suggest that these compounds may modulate neurotransmitter systems, which warrants further investigation into (R)-1-(3-chloro-5-fluorophenyl)ethanamine's effects on neurotransmitter levels .

Q & A

Q. What are the recommended synthetic routes for (R)-1-(3-Chloro-5-fluorophenyl)ethanamine hydrochloride in academic laboratories?

- Methodological Answer : The compound is typically synthesized via reductive amination of 3-chloro-5-fluorophenylacetone using a chiral amine precursor. Microwave-assisted synthesis (e.g., 50–100 W, 80–120°C for 10–30 minutes) can enhance reaction efficiency and enantiomeric excess (ee) . Chiral resolution techniques, such as diastereomeric salt formation or chiral chromatography (e.g., using amylose- or cellulose-based columns), are critical to isolate the (R)-enantiomer. Post-synthesis purification via recrystallization in ethanol/water mixtures improves purity .

Q. Which analytical techniques are essential for structural confirmation and enantiopurity assessment?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR validate the aromatic substitution pattern (e.g., chloro and fluoro groups at positions 3 and 5) and ethylamine backbone.

- Chiral HPLC : Columns like Chiralpak® IA/IB or Daicel® AD-H separate enantiomers; mobile phases of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid enhance resolution.

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 210.08 for [M+H]) confirms molecular composition .

- X-ray Crystallography : SHELXL refinement resolves absolute configuration but may require addressing halogen-induced crystallographic disorder .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Collect aqueous waste in halogenated solvent containers; neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

- Stability : Store in airtight containers under nitrogen at 2–8°C to prevent decomposition. Monitor for discoloration or precipitate formation as stability indicators .

Advanced Research Questions

Q. How can crystallographic challenges posed by halogen atoms (Cl, F) be mitigated during structural analysis?

- Methodological Answer : Halogen atoms often cause thermal motion or disorder in crystal lattices. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps. In SHELXL, apply anisotropic displacement parameters and partial occupancy refinement for disordered atoms. Twin refinement (e.g., using TWIN/BASF commands) may resolve overlapping reflections in twinned crystals .

Q. How to resolve discrepancies between HPLC purity assessments and LC-MS data?

- Methodological Answer : Contradictions arise from co-eluting impurities or matrix effects. Cross-validate using:

- Ion Mobility Spectrometry (IMS) : Separates isobaric impurities.

- Tandem MS/MS : Fragmentation patterns distinguish degradation products (e.g., dehalogenated byproducts).

- Quantitative F NMR : Fluorine-specific integration provides orthogonal purity metrics .

Q. What strategies optimize enantiomeric excess in microwave-assisted reductive amination?

- Methodological Answer :

- Catalyst Screening : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation (≥95% ee).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity; balance with toluene/ethanol mixtures.

- Temperature Gradients : Stepwise heating (e.g., 80°C → 100°C) minimizes racemization while maximizing conversion. Monitor ee in real-time via inline FTIR or Raman spectroscopy .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation : Expose to 0.1 M HCl/NaOH (25–60°C) for 24–72 hours. Analyze degradation pathways via LC-PDA/HRMS.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life (e.g., activation energy from accelerated testing at 40–80°C).

- Solid-State Stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data in receptor-binding assays?

- Methodological Answer : Variations may stem from enantiomeric impurities or solvent residues (e.g., DMSO affecting assay viability).

- Chiral Purity Reassessment : Re-analyze ee via circular dichroism (CD) or polarimetry.

- Counterion Effects : Compare hydrochloride vs. free base forms; ion-pair chromatography detects counterion variability.

- Cell-Based Assays : Use orthogonal models (e.g., HEK293 vs. CHO cells) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.